3-(3,4-Dimethylphenyl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one
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Overview
Description
3-(3,4-Dimethylphenyl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one is a heterocyclic compound that features an imidazo[4,5-b]pyridine core structure. This compound is of significant interest due to its potential applications in medicinal chemistry and pharmacology. The presence of the dimethylphenyl group enhances its chemical properties, making it a valuable candidate for various scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3,4-Dimethylphenyl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 3,4-dimethylbenzaldehyde with 2-aminopyridine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, often using solvents like ethanol or methanol .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction parameters can enhance yield and purity. Industrial methods also focus on cost-effectiveness and scalability, ensuring that the compound can be produced in sufficient quantities for commercial applications .
Chemical Reactions Analysis
Types of Reactions: 3-(3,4-Dimethylphenyl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst like iron(III) chloride.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or alkylated products.
Scientific Research Applications
3-(3,4-Dimethylphenyl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(3,4-Dimethylphenyl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one involves its interaction with specific molecular targets. It may act as an enzyme inhibitor or receptor modulator, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
- Pyrazolo[3,4-d]pyrimidine
- Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
- Hydrazine-coupled pyrazoles
Uniqueness: 3-(3,4-Dimethylphenyl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one is unique due to its specific structural features and the presence of the dimethylphenyl group. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
CAS No. |
61962-89-8 |
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Molecular Formula |
C14H13N3O |
Molecular Weight |
239.27 g/mol |
IUPAC Name |
3-(3,4-dimethylphenyl)-1H-imidazo[4,5-b]pyridin-2-one |
InChI |
InChI=1S/C14H13N3O/c1-9-5-6-11(8-10(9)2)17-13-12(16-14(17)18)4-3-7-15-13/h3-8H,1-2H3,(H,16,18) |
InChI Key |
JEWOHBNBZVPWCW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=C(C=CC=N3)NC2=O)C |
Origin of Product |
United States |
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